molecular formula C12H18N2O3S B5857762 N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide

N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide

Cat. No. B5857762
M. Wt: 270.35 g/mol
InChI Key: BCOUDFUZOZVTRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide, also known as DMXAA, is a small molecule drug that has been studied for its potential use in cancer treatment. DMXAA was first discovered in the 1990s and has since been the subject of extensive research.

Mechanism of Action

The exact mechanism of action of N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide is not fully understood, but it is thought to work by activating the immune system to attack cancer cells. N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been shown to increase the production of cytokines, which are signaling molecules that play a role in the immune response. It has also been shown to increase the number of immune cells, such as macrophages and natural killer cells, in tumors.
Biochemical and Physiological Effects
N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of cytokines, such as tumor necrosis factor alpha (TNF-alpha) and interferon gamma (IFN-gamma), in the blood and tumors of mice. N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has also been shown to increase the number of immune cells, such as macrophages and natural killer cells, in tumors. In addition, N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been shown to decrease the levels of vascular endothelial growth factor (VEGF), which is a protein that promotes the growth of blood vessels.

Advantages and Limitations for Lab Experiments

One advantage of N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide is that it has been shown to have anti-tumor effects in preclinical models. This makes it a promising candidate for further study in humans. However, there are also limitations to the use of N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide in lab experiments. For example, it has been shown to have a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid toxicity. In addition, N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been shown to have variable efficacy depending on the type of cancer being treated.

Future Directions

There are several future directions for research on N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide. One area of interest is the development of combination therapies that include N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide. For example, N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been shown to enhance the effects of radiation therapy in preclinical models. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide treatment. Finally, there is ongoing research to identify new analogs of N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide that may have improved efficacy and safety profiles.
Conclusion
N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide is a small molecule drug that has been studied for its potential use in cancer treatment. It has been shown to have anti-tumor effects in preclinical models, and several clinical trials have been conducted to evaluate its efficacy in humans. N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide works by activating the immune system to attack cancer cells, and it has a number of biochemical and physiological effects. While there are limitations to the use of N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide in lab experiments, there are also several promising future directions for research.

Synthesis Methods

N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide can be synthesized through a multi-step process starting with 2,5-dimethylphenylacetonitrile. The nitrile group is then converted to an amide using methylamine, and the resulting compound is reacted with methanesulfonyl chloride to produce N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide. The synthesis of N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide is relatively straightforward and can be performed on a large scale.

Scientific Research Applications

N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been studied extensively for its potential use in cancer treatment. It has been shown to have anti-tumor effects in preclinical models, and several clinical trials have been conducted to evaluate its efficacy in humans. N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has also been investigated for its potential use in combination with other cancer therapies, such as radiation and chemotherapy.

properties

IUPAC Name

2-(2,5-dimethyl-N-methylsulfonylanilino)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-9-5-6-10(2)11(7-9)14(18(4,16)17)8-12(15)13-3/h5-7H,8H2,1-4H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCOUDFUZOZVTRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N(CC(=O)NC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(2,5-dimethylphenyl)-N-methyl-N~2~-(methylsulfonyl)glycinamide

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